

Introduction: A Versatile Chlorinated Pyridine Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2,6-dichloro-4-methylnicotinate

Cat. No.: B1394249

[Get Quote](#)

Methyl 2,6-dichloro-4-methylnicotinate is a halogenated pyridine derivative that serves as a highly functionalized intermediate in synthetic organic chemistry. Its structure, characterized by a pyridine core bearing two reactive chlorine atoms, a methyl group, and a methyl ester, makes it a valuable precursor for the development of complex molecules in the pharmaceutical and agrochemical industries.^{[1][2]} The strategic placement of these functional groups—two electrophilic sites for nucleophilic substitution and an ester group for further modification—provides chemists with a versatile scaffold for molecular design.

This guide offers a comprehensive examination of **Methyl 2,6-dichloro-4-methylnicotinate**, detailing its molecular structure, physicochemical properties, synthesis, and structural elucidation by modern spectroscopic methods. It further explores the compound's chemical reactivity and its applications as a pivotal building block, providing researchers and drug development professionals with the foundational knowledge required for its effective utilization.

Chemical Identity and Properties

The fundamental properties of this compound are summarized below, providing essential data for laboratory use.

Identifier	Value	Source
IUPAC Name	methyl 2,6-dichloro-4-methylpyridine-3-carboxylate	[3]
CAS Number	1013648-04-8	[3][4]
Molecular Formula	C ₈ H ₇ Cl ₂ NO ₂	[3]
Molecular Weight	220.05 g/mol	[3]
Canonical SMILES	CC1=CC(=NC(=C1C(=O)OC)Cl)Cl	[3]
Physical Form	Solid (predicted)	
Calculated LogP	2.48	[3]
Storage	2-8°C, under inert atmosphere	[3]

Part 2: Synthesis and Manufacturing

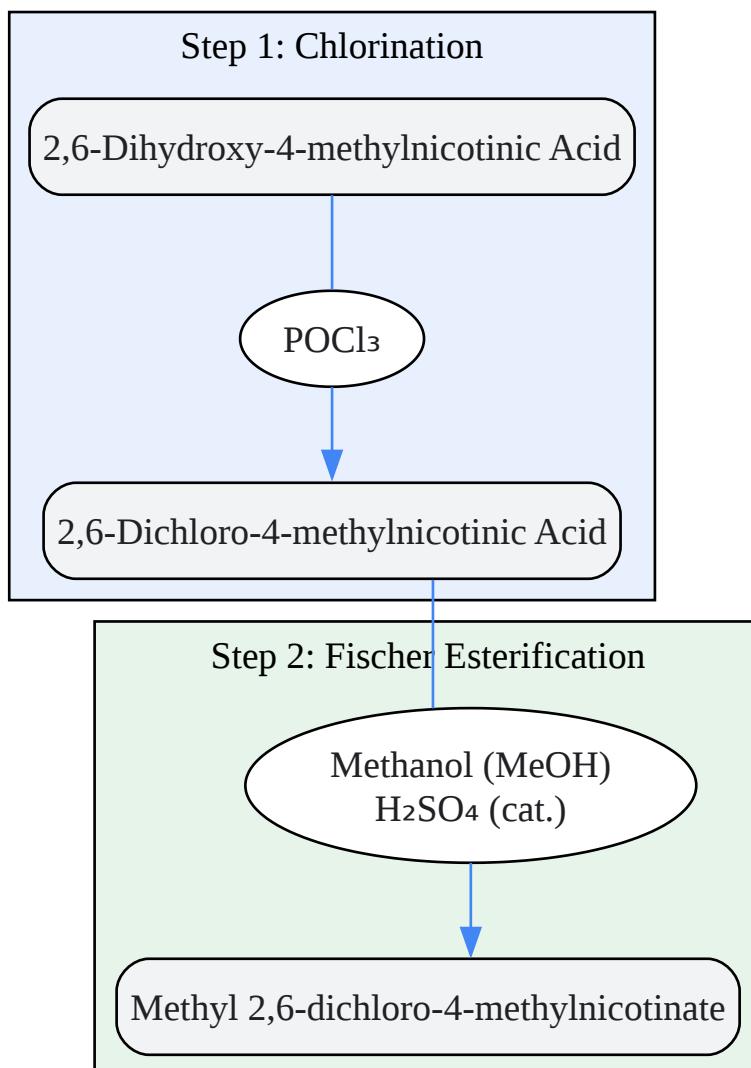
The synthesis of **Methyl 2,6-dichloro-4-methylnicotinate** is most logically achieved through a two-step process: the chlorination of a suitable precursor to form the key carboxylic acid intermediate, followed by a classic acid-catalyzed esterification.

Synthesis of Key Intermediate: 2,6-Dichloro-4-methylnicotinic Acid

The immediate precursor is 2,6-dichloro-4-methylnicotinic acid (CAS: 62774-90-7). While various methods exist for the synthesis of dichloronicotinic acids, a common industrial approach involves the chlorination of a dihydroxy-pyridine derivative using a potent chlorinating agent like phosphorus oxychloride (POCl₃).^[5] This transformation is a robust and high-yielding method for converting hydroxyl groups on a pyridine ring to chlorine atoms.

Esterification: The Fischer-Speier Method

The final step is the conversion of the carboxylic acid to its methyl ester via Fischer esterification. This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).


[6] The reaction is an equilibrium-driven process where the large excess of alcohol (methanol) serves as both reactant and solvent, pushing the equilibrium toward the formation of the ester product.[6]

This protocol outlines the standard procedure for the esterification of the carboxylic acid precursor.

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,6-dichloro-4-methylnicotinic acid (1.0 eq.).
- Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 volumes) to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (H_2SO_4) (approx. 0.1-0.2 eq.).
- Heating: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[7]
- Workup: Cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.[8]
- Neutralization & Extraction: Carefully neutralize the acidic residue by adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO_3). Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).[8]
- Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure to yield the crude product.[5] Further purification can be achieved by column chromatography on silica gel if necessary.[7]

Synthesis Workflow Visualization

The overall synthetic pathway is a robust and scalable route for producing the target compound.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **Methyl 2,6-dichloro-4-methylnicotinate**.

Part 3: Structural Elucidation and Spectroscopic Profile

The definitive confirmation of the molecular structure of **Methyl 2,6-dichloro-4-methylnicotinate** is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- ^1H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple and highly informative.
 - A singlet appearing in the aromatic region (δ 7.0-8.0 ppm) corresponds to the single proton on the pyridine ring (H-5).
 - A singlet in the upfield region (δ 3.8-4.0 ppm) integrating to three protons is characteristic of the methyl ester ($-\text{OCH}_3$) group.
 - Another singlet, typically around δ 2.4-2.6 ppm, integrating to three protons, is assigned to the methyl group attached to the pyridine ring ($-\text{CH}_3$ at C-4).
- ^{13}C NMR (Carbon-13 NMR): The ^{13}C NMR spectrum provides insight into the carbon skeleton.
 - The carbonyl carbon of the ester group will appear as a singlet in the downfield region (δ 160-170 ppm).
 - Several signals in the aromatic region (δ 120-160 ppm) will correspond to the carbons of the pyridine ring. The carbons attached to the chlorine atoms (C-2 and C-6) will be significantly shifted.
 - Two distinct signals in the upfield region will be present for the ester methyl carbon ($-\text{OCH}_3$) at δ ~52 ppm and the ring methyl carbon ($-\text{CH}_3$) at δ ~20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands would include:

- $\sim 1730\text{-}1715\text{ cm}^{-1}$: A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the ester functional group.

- ~ 1600 - 1450 cm^{-1} : A series of absorptions due to the C=C and C=N bond stretching vibrations within the pyridine ring.
- ~ 3000 - 2850 cm^{-1} : C-H stretching vibrations from the methyl groups.
- ~ 800 - 600 cm^{-1} : C-Cl stretching vibrations, confirming the presence of the chloro-substituents.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition.

- Molecular Ion Peak (M^+): The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule ($m/z = 220$).
- Isotopic Pattern: A critical diagnostic feature will be the isotopic cluster for the molecular ion. Due to the natural abundance of chlorine isotopes (^{35}Cl and ^{37}Cl), a compound with two chlorine atoms will exhibit a characteristic pattern of peaks at M^+ , $[M+2]^+$, and $[M+4]^+$ with an approximate intensity ratio of 9:6:1. This pattern is definitive proof of the presence of two chlorine atoms.

Technique	Feature	Expected Value/Observation
¹ H NMR	Aromatic Proton (H-5)	$\delta \sim 7.5$ ppm (s, 1H)
Ester Methyl (-OCH ₃)	$\delta \sim 3.9$ ppm (s, 3H)	
Ring Methyl (-CH ₃)	$\delta \sim 2.5$ ppm (s, 3H)	
¹³ C NMR	Carbonyl Carbon (C=O)	$\delta \sim 165$ ppm
Aromatic Carbons	$\delta \sim 120$ -160 ppm	
Ester Methyl (-OCH ₃)	$\delta \sim 53$ ppm	
Ring Methyl (-CH ₃)	$\delta \sim 24$ ppm	
IR	C=O Stretch	~ 1725 cm ⁻¹
MS (EI)	[M] ⁺ , [M+2] ⁺ , [M+4] ⁺	m/z 219, 221, 223 (base peak depends on fragmentation)

Part 4: Chemical Reactivity and Synthetic Utility

The synthetic value of **Methyl 2,6-dichloro-4-methylnicotinate** stems from the reactivity of its chloro-substituents.

Reactivity Profile

- Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C-2 and C-6 positions of the pyridine ring are highly activated towards nucleophilic aromatic substitution. The electron-withdrawing nature of the ring nitrogen and the ester group makes these positions electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This reactivity is the cornerstone of its utility as a synthetic intermediate.[\[1\]](#)
- Ester Group Transformations: The methyl ester can undergo standard transformations such as hydrolysis back to the carboxylic acid, or transesterification with other alcohols.

Applications in Synthesis

This compound is not typically an end-product but rather a key intermediate. Its ability to undergo sequential or differential SNAr reactions allows for the controlled introduction of various functional groups, building molecular complexity. This makes it an attractive starting material for generating libraries of compounds in drug discovery campaigns, particularly for targets where a substituted pyridine core is desired.^{[1][2]} Derivatives of dichloronicotinic acid are used in the development of herbicides and pharmaceuticals.^{[1][9]}

Reactivity Visualization

The primary sites of reactivity allow for diverse chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. CAS 38496-18-3: 2,6-Dichloronicotinic acid | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. 1013648-04-8|Methyl 2,6-dichloro-4-methylnicotinate|BLD Pharm [bldpharm.com]
- 5. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2,6-Dichloronicotinic acid | 38496-18-3 [chemicalbook.com]
- To cite this document: BenchChem. [Introduction: A Versatile Chlorinated Pyridine Building Block]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1394249#structure-of-methyl-2-6-dichloro-4-methylnicotinate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com